2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol
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Overview
Description
2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is a chemical compound with the molecular formula C10H13N3O It features a benzimidazole ring substituted with a methyl group and an ethanolamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol typically involves the reaction of 5-methyl-1H-benzoimidazole with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein-protein interactions and enzyme activity.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The ethanolamine side chain may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol: This compound has a similar structure but with a propanol side chain instead of ethanol.
2-(5-Methyl-1H-benzoimidazol-2-yl)ethanamine: This compound lacks the hydroxyl group present in ethanolamine.
Uniqueness
2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is unique due to its specific combination of a benzimidazole ring and an ethanolamine side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-2-3-8-9(6-7)13-10(12-8)11-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPABJKRULYZFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366017 |
Source
|
Record name | 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121477-75-6 |
Source
|
Record name | 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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